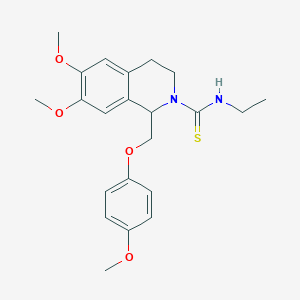![molecular formula C23H26FN3O4S B11454530 3-({1-[4-(Ethylsulfonyl)phenyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11454530.png)
3-({1-[4-(Ethylsulfonyl)phenyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1-[4-(Ethylsulfonyl)phenyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-({1-[4-(Ethylsulfonyl)phenyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-({1-[4-(Ethylsulfonyl)phenyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-({1-[4-(Ethylsulfonyl)phenyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: Compounds with similar core structures but different substituents.
Piperidine derivatives: Compounds with variations in the piperidine ring or attached functional groups.
Uniqueness
3-({1-[4-(Ethylsulfonyl)phenyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H26FN3O4S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-[[1-(4-ethylsulfonylphenyl)piperidin-4-yl]amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H26FN3O4S/c1-2-32(30,31)20-9-7-18(8-10-20)26-13-11-17(12-14-26)25-21-15-22(28)27(23(21)29)19-5-3-16(24)4-6-19/h3-10,17,21,25H,2,11-15H2,1H3 |
InChI Key |
IBZQDRLDPINSMG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11454454.png)

![5-(4-methoxyphenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11454469.png)
![3,4,5-trimethoxy-N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11454479.png)
![N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11454489.png)
![4-(2-chlorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11454492.png)
![7-(4-methoxyphenyl)-4-[(3-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11454508.png)
![3'-hydroxy-2-methyl-1'-[2-(4-methylphenoxy)ethyl]-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one](/img/structure/B11454516.png)
![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B11454521.png)

![4-{[4-(Methoxycarbonyl)piperidin-1-yl]sulfonyl}benzoic acid](/img/structure/B11454537.png)
![2-(4-ethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11454545.png)
![4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-methyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11454547.png)
![Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate](/img/structure/B11454556.png)
